![molecular formula C11H8BrNO2S B1517224 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid CAS No. 1086380-14-4](/img/structure/B1517224.png)
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid
Overview
Description
“2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1086380-14-4 . It has a molecular weight of 299.17 . The IUPAC name for this compound is 2-(2-bromobenzyl)-1H-1lambda3-thiazole-4-carboxylic acid .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been used to yield 2-(4-bromophenyl)-2-methylpropanoic acid .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9BrNO2S/c12-8-4-2-1-3-7 (8)5-10-13-9 (6-16-10)11 (14)15/h1-4,6,16H,5H2, (H,14,15) . This indicates the presence of carbon, hydrogen, bromine, nitrogen, oxygen, and sulfur atoms in the molecule .Chemical Reactions Analysis
While specific chemical reactions involving “2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid” are not available, thiazole derivatives have been studied for their diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 299.17 . It is stored at a temperature of 28 C .Scientific Research Applications
Synthetic Pathways and Derivative Formation
Research into compounds structurally related to 2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid has demonstrated their versatility in synthetic organic chemistry. For instance, the addition of dimethyl acetylenedicarboxylate to thioureas leads to the formation of imino-3-methyl-5-carboxymethylidenethiazolidinones, showcasing a method to create thiazolidinone derivatives, which are important in the synthesis of various biologically active compounds (Nagarajan et al., 1983). Similarly, the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases starting from thiazole-derivatives highlight their potential as antihypertensive α-blocking agents, indicating the role these compounds play in medicinal chemistry (Abdel-Wahab et al., 2008).
Crystallography and Molecular Structure
The crystal structure of febuxostat-acetic acid, which includes a thiazole ring analogous to the core structure of interest, underlines the importance of studying the molecular and crystal structures of thiazole derivatives. Such studies aid in understanding the drug interactions at the molecular level, providing insights into the design of more efficient drugs (Wu et al., 2015).
Biomass-Derived Fluorescent Materials
The preparation of fluorescent materials from biomass-derived furfural and natural amino acid cysteine through cross-coupling reactions demonstrates the application of thiazole derivatives in materials science. This process, leading to the synthesis of arylated furylthiazoles with strong photoluminescence, showcases the potential of thiazole derivatives in the development of novel fluorescent materials for various applications (Tanaka et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with a variety of cellular targets .
Mode of Action
Thiazole derivatives are known to participate in a variety of biochemical reactions, indicating that they may interact with their targets in multiple ways .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
The properties of thiazole derivatives suggest that they may be influenced by a variety of environmental factors .
properties
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2S/c12-8-4-2-1-3-7(8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVJCKIEHLUATA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=CS2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.